

Application Note: Characterization of Saquayamycin B1 using NMR and Mass Spectrometry

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Compound of Interest		
Compound Name:	Saquayamycin B1	
Cat. No.:	B1473760	Get Quote

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Abstract

Saquayamycin B1 is an angucycline antibiotic with potential antitumor properties. As with many complex natural products, definitive structural characterization is critical for drug development, quality control, and mechanism-of-action studies. This document provides detailed analytical protocols for the characterization of **Saquayamycin B1** using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).

Introduction to Saquayamycin B1

Saquayamycin B1 belongs to the angucycline class of antibiotics, which are aromatic polyketides produced by Streptomyces species.[1] These compounds are known for their complex tetracyclic core structure, often adorned with deoxysugar moieties. **Saquayamycin B1** is a C-glycoside of aquayamycin, an angucyclinone.[1] Accurate determination of its structure and purity is essential for further investigation of its biological activity. The molecular formula of **Saquayamycin B1** is C₃₁H₃₂O₁₂ and its molecular weight is 596.6 g/mol .[2] It is reported to be soluble in DMSO, methanol, and chloroform.

Characterization by Mass Spectrometry (MS)



High-Resolution Mass Spectrometry is a fundamental technique for determining the elemental composition and elucidating the structure of natural products through fragmentation analysis.

Experimental Protocol: LC-HRESI-MS/MS

This protocol outlines a general method for analyzing **Saquayamycin B1** using a Liquid Chromatography (LC) system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

- Sample Preparation:
 - Accurately weigh 1 mg of purified Saquayamycin B1.
 - Dissolve in 1 mL of methanol or DMSO to create a 1 mg/mL stock solution.
 - Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
 - Filter the final solution through a 0.22 μm syringe filter prior to injection.
- Liquid Chromatography (LC) Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B and equilibrate for 5 minutes.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 5 μL.
- Mass Spectrometry (MS) Conditions:



Ionization Source: High-Resolution Electrospray Ionization (HRESI).

Polarity: Positive ion mode.

Scan Range: m/z 100 - 1000.

Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Data Acquisition:

- MS¹ (Full Scan): Acquire high-resolution full scan data to determine the accurate mass of the parent ion.
- MS² (Tandem MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the protonated molecule ([M+H]+). Use a collision energy ramp (e.g., 15-40 eV) to generate a rich fragmentation spectrum.

Data Presentation: Predicted MS Fragmentation

The primary ion observed in positive mode HRESI-MS will be the protonated molecule, [M+H]⁺. Tandem MS (MS/MS) analysis induces fragmentation, which is invaluable for structural elucidation. As a C-glycoside, **Saquayamycin B1** is expected to undergo characteristic losses of its sugar moiety and subsequent fragmentation of the aglycone core.

Table 1: Predicted High-Resolution Mass Spectrometry Data for Saquayamycin B1

Ion Description	Predicted Formula	Calculated m/z
Protonated Molecule	[C31H32O12 + H]+	597.1916
Fragment (Loss of deoxysugar)	[C25H22O9 + H]+	467.1337
Fragment (Loss of sugar and water)	[C25H20O8 + H]+	449.1231

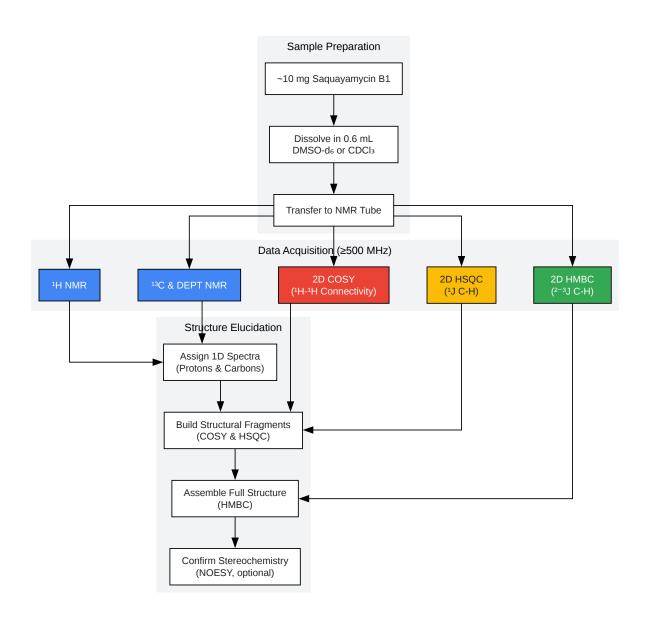


Logical Workflow for MS Analysis









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References

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- 2. scbt.com [scbt.com]
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